molecular formula C8H8BrN3 B2971808 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine CAS No. 2418732-46-2

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine

Cat. No.: B2971808
CAS No.: 2418732-46-2
M. Wt: 226.077
InChI Key: MGPSJGMMKBGIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine is an organic compound with the molecular formula C8H8BrN3 and a monoisotopic mass of 224.99016 Da . This brominated heterocycle is part of a broader class of nitrogen-containing fused bicyclic scaffolds that are of significant interest in medicinal and agrochemical research. While specific biological data for this compound is not available in the public domain, its structure positions it as a versatile chemical building block for synthetic chemistry. The bromine atom at the 3-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships . Researchers can leverage this compound to generate diverse chemical libraries aimed at discovering new bioactive molecules. Compounds based on the pyrazolo[1,5-a]pyrazine core, and related structures like pyrazolo[1,5-a]pyrimidines, are frequently investigated as potent protein kinase inhibitors (PKIs) for targeted cancer therapy . These scaffolds often act as ATP-competitive inhibitors, disrupting key signaling pathways in diseases like non-small cell lung cancer and melanoma . The presence of bromine in this molecule makes it a particularly valuable intermediate for medicinal chemists working to develop such inhibitors. Notice to Customers: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-6(2)12-8(4-10-5)7(9)3-11-12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPSJGMMKBGIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)Br)C=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine typically involves the bromination of 6,7-dimethylpyrazolo[1,5-a]pyrazine. One common method includes the reaction of 6,7-dimethylpyrazolo[1,5-a]pyrazine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyrazolo[1,5-a]pyrazines with various functional groups.

    Oxidation and Reduction: Products include oxides or dehalogenated pyrazolo[1,5-a]pyrazines.

    Coupling Reactions: Products include biaryl or heteroaryl derivatives.

Scientific Research Applications

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound can modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to alter cellular functions. Detailed studies on its mechanism of action are essential to understand its therapeutic potential .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The following compounds share the pyrazolo[1,5-a]pyrazine core but differ in substituents, leading to distinct properties:

Compound Substituents Key Properties Applications
3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine Br (C3), CH₃ (C6, C7) High electrophilicity at C3; steric hindrance from CH₃ groups Medicinal chemistry (kinase inhibitors)
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine Br (C3), Cl (C4) Enhanced electron deficiency; dual halogenation enables regioselective functionalization Precursor for Suzuki couplings
5-Bromoimidazo[1,5-a]pyrazine Br (C5) Positive inotropic/chronotropic effects; phosphodiesterase inhibition Cardiac stimulants
Pyrrolo[1,5-a]pyrazine derivatives Varied R1/R2 substituents Aromatic core critical for binding to Eis enzyme; π-π interactions enhance potency Anti-tuberculosis agents

Key Observations :

  • Methyl Groups : The 6,7-dimethyl groups in the target compound reduce solubility but improve metabolic stability compared to halogen-only analogs .
  • Aromaticity: Pyrrolo[1,5-a]pyrazines exhibit stronger π-π stacking in enzyme binding pockets than non-aromatic analogs, emphasizing the role of conjugation .

Electronic and Material Properties

  • Electron Affinity : Pyrazine cores with fused aromatic rings (e.g., pyrazolo[1,5-a]pyrazine) exhibit low LUMO levels (-3.24 to -3.78 eV), making them suitable as n-type semiconductors. Bromine substitution further lowers LUMO energy, enhancing electron transport .
  • Aggregation Behavior : Linear pyrazine derivatives with long alkyl chains aggregate in solution, but tert-butyl groups mitigate this effect—a consideration for 6,7-dimethyl-substituted analogs .

Biological Activity

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in the fields of oncology and inflammation. The unique structural features of this compound, characterized by a bromine atom at the 3-position and two methyl groups at the 6 and 7 positions of the pyrazolo ring system, contribute to its biological activity.

  • Molecular Formula : C₈H₈BrN₃
  • Molecular Weight : Approximately 215.07 g/mol
  • Structural Features : The compound's structure allows for versatile modifications, making it a valuable scaffold for drug development.

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, including 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine, exhibit significant antitumor properties. These compounds have been shown to inhibit various cancer-related enzymes and receptors such as BRAF(V600E) and EGFR, which are critical in cancer progression and treatment resistance .

Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds with bromine substituents demonstrated enhanced cytotoxicity compared to their counterparts. The combination of these pyrazoles with doxorubicin resulted in a significant synergistic effect, particularly in the MDA-MB-231 cell line .

Anti-inflammatory Activity

3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine has also been studied for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its interaction with specific enzymes involved in inflammatory processes has been documented .

The mechanism through which 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine exerts its biological effects involves:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in tumor growth and inflammation.
  • Receptor Binding : It may bind to specific receptors that modulate cellular signaling pathways.
  • Structural Modifications : Substitutions at various positions can significantly alter its interaction profile with biological targets .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of compounds structurally related to 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine:

Compound NameKey FeaturesUnique Aspects
2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyridineContains a methoxy group at position 4Exhibits different reactivity due to methoxy presence
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidineFeatures a pyrimidine ring instead of pyrazinePotentially different biological activity profiles
6-Methyl-7-nitropyrazolo[1,5-a]pyrimidineContains a nitro group at position 7May exhibit distinct pharmacological properties

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrazole derivatives. Modifications to the bromine atom or methyl groups can lead to significant changes in pharmacological profiles .

Synthesis Routes

The synthesis of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine typically involves cyclocondensation reactions using various starting materials. This allows for diverse structural modifications that can enhance its biological efficacy .

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine?

  • Methodological Answer : The synthesis typically involves bromination of precursor pyrazolo[1,5-a]pyrazine derivatives. For example, N-bromosuccinimide (NBS) in acetonitrile under reflux conditions is used to introduce bromine at position 3. Post-reaction purification includes solvent evaporation, aqueous workup, and crystallization from hexane or pentane. Characterization is performed via 1^1H/13^{13}C NMR, mass spectrometry (MS), and elemental analysis to confirm structure and purity .

Q. How to characterize the structure and purity of 3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6d_6) to identify protons at positions 6 and 7 (e.g., δ = 8.91 ppm for H-7 and 7.81 ppm for H-6) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., m/z = 359 [M + H]+^+) .
  • Elemental Analysis : Verification of C, H, N percentages (e.g., Calcd: C, 20.11%; Found: C, 20.25%) .
  • IR Spectroscopy : Detection of functional groups (e.g., C=O or NH stretches) .

Q. What are the key considerations in optimizing reaction yields for brominated pyrazolo[1,5-a]pyrazine synthesis?

  • Methodological Answer :

  • Stoichiometry : Use 1.05–1.1 equivalents of brominating agents (e.g., NBS) to minimize side reactions.
  • Temperature : Maintain reflux conditions (e.g., 70–90°C) to ensure complete reaction .
  • Purification : Employ solvent recrystallization (e.g., pentane at -10°C) to isolate high-purity products .

Advanced Research Questions

Q. What strategies are employed to functionalize position 7 of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer : Functionalization at position 7 is achieved via nucleophilic substitution or aminal formation. For example:

  • Silylformamidine Reactions : Reacting 4-chloropyrazolo[1,5-a]pyrazine with silylformamidine at 90°C generates aminal derivatives (e.g., compound 3a, 93% yield) .
  • Iodination : Use N-iodosuccinimide in anhydrous MeCN under reflux to introduce iodine at position 3, enabling further cross-coupling reactions .

Q. How do substituents at R1 and R2 positions influence the biological activity of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Biochemical assays (e.g., IC50_{50} measurements) reveal that aromatic substituents at R1 (e.g., phenyl rings) enhance binding to hydrophobic pockets in target proteins like Eis. Non-aromatic groups (e.g., ethyl) reduce activity by 25-fold .
  • Structural Analysis : X-ray crystallography (e.g., PDB: 4JD6) identifies π–π interactions between the pyrrolo[1,5-a]pyrazine core and aromatic residues in binding pockets .

Q. What computational methods are used to model the electronic structure of pyrazolo[1,5-a]pyrazine derivatives?

  • Methodological Answer :

  • Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulates nuclear motion and electronic transitions in pyrazine derivatives, validated against experimental UV-Vis spectra .
  • Density Functional Theory (DFT) : Predicts potential energy surfaces (S1_1 and S2_2 states) and vibrational couplings for reactivity analysis .

Q. How to resolve contradictions in SAR data for pyrazolo[1,5-a]pyrazine inhibitors?

  • Methodological Answer :

  • Replicate Assays : Confirm inconsistent results using orthogonal methods (e.g., fluorescence polarization vs. enzyme inhibition assays).
  • Structural Studies : Perform X-ray crystallography or molecular docking to identify alternative binding modes (e.g., hydrophobic vs. polar interactions) .
  • Mutagenesis : Test binding pocket mutants to validate critical residues (e.g., Tyr501^{501} in Eis) .

Q. What enantioselective synthesis methods apply to pyrazolo[1,5-a]pyrazine scaffolds?

  • Methodological Answer :

  • Cu/Ag Relay Catalysis : A one-pot method using chiral N,N,P-ligands achieves enantioselective synthesis of triazolo[1,5-a]pyrazines via cascade propargylic amination and [3+2] cycloaddition (e.g., >90% ee) .
  • Chiral Auxiliaries : Use tert-butyl groups in intermediates to control stereochemistry during cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.